1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is a compound that combines the structural features of thiazole and piperazine. Thiazole is a versatile heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity . Piperazine, on the other hand, is a well-known moiety in medicinal chemistry, often found in drugs due to its biological activity .
Mechanism of Action
Target of Action
The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
pFPP acts mainly as a 5-HT1A receptor agonist , with some additional affinity for the 5-HT2A and 5-HT2C receptors . As an agonist, it binds to these receptors and activates them, mimicking the action of serotonin . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Biochemical Pathways
The activation of serotonin receptors by pFPP can affect various biochemical pathways. For instance, the activation of 5-HT1A receptors has been associated with the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . On the other hand, the activation of 5-HT2A receptors can lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .
Pharmacokinetics
It is known that the compound is metabolized in the liver, and its elimination half-life is approximately 6-8 hours . The compound is excreted via the renal route .
Result of Action
The activation of serotonin receptors by pFPP can lead to various physiological effects. For instance, it can result in changes in mood, cognition, and perception .
Action Environment
The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances, such as other drugs or substances that can interact with serotonin receptors, can influence the action and efficacy of pFPP .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, para-Fluorophenylpiperazine (pFPP), a related compound, has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Cellular Effects
Based on the known effects of related compounds, it may influence cell function by modulating neurotransmitter systems . For example, pFPP has been shown to have little stimulant effects, with its subjective effects derived mainly from its action as a 5-HT 1A receptor agonist .
Molecular Mechanism
It is likely to involve interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, pFPP has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .
Temporal Effects in Laboratory Settings
It is known that pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Dosage Effects in Animal Models
The effects of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride at different dosages in animal models have not been extensively studied. Related compounds like pFPP have been shown to have dose-dependent effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that pFPP is metabolized in the liver and excreted renally .
Transport and Distribution
Related compounds like pFPP are known to be distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Based on the known properties of related compounds, it is likely to be found in various cellular compartments where it can interact with its target proteins .
Preparation Methods
The synthesis of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride typically involves the reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde to form the intermediate compound. This intermediate is then reacted with thioamide under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride include:
1-(4-Fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activity.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit a wide range of biological activities.
Piperazine derivatives: Widely used in medicinal chemistry for their therapeutic potential. The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and biological activity.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S.2ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVXHMNEIIEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177277-61-0 | |
Record name | 1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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